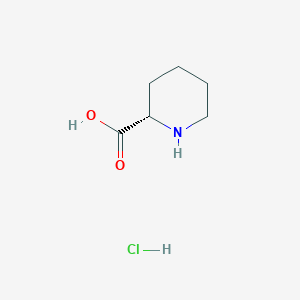

(S)-piperidine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-piperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGDEGXARBUSFU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133-33-7 | |

| Record name | Pipecolic acid hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPECOLIC ACID HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12A0IMZ60M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: (S)-Piperidine-2-carboxylic Acid Hydrochloride

CAS Number: 2133-33-7

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of (S)-piperidine-2-carboxylic acid hydrochloride, also known as (S)-pipecolic acid hydrochloride. It is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document consolidates essential physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its emerging role in plant immunity.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 2133-33-7 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 272 °C (for the free base) | [4][5] |

| Boiling Point | 265.8 °C at 760 mmHg | [6] |

| Flash Point | 114.5 °C | [6] |

| Solubility | Soluble in water | [4][5] |

| Storage Temperature | Room Temperature or 2-8 °C | [1][4] |

| InChI Key | AUGDEGXARBUSFU-JEDNCBNOSA-N | [1] |

Synthesis Protocols

The synthesis of enantiomerically pure (S)-piperidine-2-carboxylic acid is of significant interest. Both chemical and enzymatic methods have been developed.

Chemical Synthesis via Asymmetric Hydrogenation

Experimental Workflow: Asymmetric Synthesis

Caption: Asymmetric synthesis workflow.

A detailed, analogous procedure for a related compound is described in patent literature, which can be adapted by a skilled chemist. The key step is the asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral ligand like BINAP, to establish the desired stereochemistry. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative for producing (S)-piperidine-2-carboxylic acid. A common biocatalytic route starts from L-lysine.

Experimental Protocol: Enzymatic Synthesis from L-Lysine

This protocol is based on a system utilizing L-lysine α-oxidase and Δ¹-piperideine-2-carboxylate reductase.

Materials:

-

L-lysine

-

L-lysine α-oxidase (from Trichoderma viride)

-

Recombinant E. coli cells co-expressing Δ¹-piperideine-2-carboxylate reductase (from Pseudomonas putida) and glucose dehydrogenase (from Bacillus subtilis)

-

Glucose

-

NADP⁺

-

FAD

-

Catalase

-

Tris-HCl buffer (pH 7.5)

Procedure:

-

Prepare a reaction mixture containing L-lysine (55 mM), glucose (550 mM), NADP⁺ (0.11 mM), FAD (1 µM), L-lysine α-oxidase (3.0 U/ml), and catalase (50 U/ml) in 100 mM Tris-HCl buffer (pH 7.5).

-

Add a cell-free extract of the recombinant E. coli cells (3.0 mg-protein/ml) to the reaction mixture.

-

Incubate the reaction at 30 °C with gentle agitation.

-

Monitor the production of L-pipecolic acid and the consumption of L-lysine using HPLC.

-

Upon completion of the reaction, purify the L-pipecolic acid from the reaction mixture.

-

To obtain the hydrochloride salt, dissolve the purified L-pipecolic acid in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid, followed by precipitation or crystallization.

Enzymatic Synthesis Workflow

Caption: Enzymatic synthesis from L-lysine.

Biological Significance and Signaling Pathway

(S)-Pipecolic acid, the free base of the title compound, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a catabolite of L-lysine and is involved in neurotransmission in the mammalian brain. More recently, it has been identified as a key signaling molecule in plant immunity, particularly in Systemic Acquired Resistance (SAR).

Pipecolic Acid Signaling in Plant Immunity

In plants, pathogen attack triggers the biosynthesis of pipecolic acid from lysine. Pipecolic acid then acts as a mobile signal that travels throughout the plant, priming distal tissues for a more robust defense response upon subsequent pathogen challenge. This signaling cascade involves several enzymes and interacts with other defense-related signaling molecules like salicylic acid.

Signaling Pathway of Pipecolic Acid in Plant SAR

Caption: Pipecolic acid signaling in plant immunity.

Analytical Methods

The analysis of (S)-piperidine-2-carboxylic acid and its hydrochloride salt is crucial for quality control and research purposes. Chiral purity is a key parameter.

Experimental Protocol: Chiral Analysis by HPLC-MS/MS

A highly sensitive and stereoselective method for the determination of L-pipecolic acid in biological samples has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

-

Chiral HPLC column (e.g., macrocyclic glycopeptide teicoplanin column)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Internal standard (e.g., phenylalanine-d₅)

-

Plasma or other biological samples

-

Deproteinization agent (e.g., acetonitrile)

Procedure:

-

Sample Preparation: To 50 µL of plasma, add the internal standard. Deproteinize the sample, then evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

-

Chromatographic Separation: Perform enantioseparation on the chiral column. L-pipecolic acid and its D-enantiomer will have different retention times.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected-reaction monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions for pipecolic acid and the internal standard.

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of L-pipecolic acid in the samples.

Analytical Workflow for Chiral Purity

References

- 1. This compound | 2133-33-7 [sigmaaldrich.com]

- 2. 2133-33-7|this compound|BLD Pharm [bldpharm.com]

- 3. Pipecolic acid hydrochloride, (-)- | C6H12ClNO2 | CID 12210878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. (2S)-2-Piperidinecarboxylic acid hydrochloride, CAS No. 2133-33-7 - iChemical [ichemical.com]

An In-depth Technical Guide to the Physical Properties of L-Pipecolic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of L-pipecolic acid hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes quantitative data in structured tables, details experimental protocols for key physical property measurements, and visualizes the metabolic context of L-pipecolic acid.

Quantitative Physical Properties

The physical properties of L-pipecolic acid and its hydrochloride salt are crucial for their handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for these compounds.

Table 1: Physical Properties of L-Pipecolic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.16 g/mol | [1] |

| Melting Point | 272 °C (lit.) | [1][3] |

| 264 °C | [4][5] | |

| 282 °C (dec.) (lit.) | [1] | |

| 303-306 °C | [2] | |

| Solubility in Water | 314 mg/mL | [4][5] |

| 158 g/L (predicted) | [6][7] | |

| Optical Rotation [α] | -26.6° ± 0.5° (c=1 in water) | |

| pKa (Strongest Acidic) | 2.06 (predicted) | [6][7] |

| 2.28 (at 25°C) | [3] | |

| pKa (Strongest Basic) | 10.39 (predicted) | [6][7] |

Note: The literature presents a range of melting points for L-pipecolic acid, which may be attributed to variations in experimental conditions or sample purity. The most frequently cited value is approximately 272 °C.

Table 2: Physical Properties of L-Pipecolic Acid Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂ | [8] |

| Molecular Weight | 165.62 g/mol | [8] |

| Melting Point | 130 °C (for L-pipecolic acid chloride hydrochloride) | [9] |

| Solubility in Water | Soluble | [10] |

| Solubility in Ethanol | Slightly soluble | [11] |

Note: Specific quantitative data for the melting point and solubility of L-pipecolic acid hydrochloride are limited in publicly available literature. The melting point of 130 °C is reported for "L-pipecolic acid chloride hydrochloride," an activated form, and may not represent the simple hydrochloride salt. It is described as being soluble in water and slightly soluble in ethanol.

Metabolic Pathway of L-Pipecolic Acid

L-pipecolic acid is a key metabolite in the degradation of L-lysine. Understanding its metabolic context is vital for researchers studying its biological roles and potential therapeutic applications. The following diagram illustrates a simplified pathway for the biosynthesis of L-pipecolic acid from L-lysine.

Caption: Biosynthesis of L-Pipecolic Acid from L-Lysine.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties of L-pipecolic acid hydrochloride.

Melting Point Determination

Objective: To determine the temperature range over which the solid L-pipecolic acid hydrochloride transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry, powdered L-pipecolic acid hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes liquid is recorded as the completion of melting.

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

Objective: To quantitatively determine the solubility of L-pipecolic acid hydrochloride in a given solvent at a specific temperature.

Methodology:

-

Solvent and Temperature: A known volume of the desired solvent (e.g., distilled water, ethanol) is placed in a thermostatically controlled vessel at the target temperature.

-

Procedure:

-

A pre-weighed amount of L-pipecolic acid hydrochloride is added to the solvent in small increments with continuous stirring.

-

Additions are continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists for an extended period.

-

The solution is allowed to equilibrate for a set time (e.g., 24 hours) with continuous agitation to ensure saturation.

-

A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid collecting any undissolved solid.

-

-

Analysis: The concentration of the dissolved L-pipecolic acid hydrochloride in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or by evaporating the solvent and weighing the residue.

-

Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Optical Rotation Measurement

Objective: To measure the specific rotation of L-pipecolic acid hydrochloride, which is a characteristic property of chiral molecules.

Methodology:

-

Sample Preparation: A solution of L-pipecolic acid hydrochloride is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., water) to a precise concentration (c), typically expressed in g/100 mL.

-

Apparatus: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm).

-

Procedure:

-

The polarimeter sample tube of a known path length (l), typically in decimeters (dm), is filled with the prepared solution.

-

The observed angle of rotation (α) is measured.

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

-

Reporting: The specific rotation is reported with the temperature and wavelength of the light source.

pKa Determination

Objective: To determine the acid dissociation constants (pKa) of L-pipecolic acid hydrochloride.

Methodology:

-

Sample Preparation: A solution of L-pipecolic acid hydrochloride of known concentration is prepared in deionized water.

-

Apparatus: A calibrated pH meter and a magnetic stirrer are required.

-

Procedure (Potentiometric Titration):

-

The solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic acid like protonated L-pipecolic acid, there will be two inflection points and two pKa values. The first pKa corresponds to the deprotonation of the carboxylic acid group, and the second pKa corresponds to the deprotonation of the piperidinium group.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like L-pipecolic acid hydrochloride.

Caption: Workflow for Physical Property Characterization.

References

- 1. L-Pipecolic acid 99 titration 3105-95-1 [sigmaaldrich.com]

- 2. L-Pipecolic Acid BP EP USP CAS 3105-95-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. L(-)-Pipecolinic acid | 3105-95-1 [chemicalbook.com]

- 4. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. microchem.fr [microchem.fr]

- 6. ymdb.ca [ymdb.ca]

- 7. Showing Compound L-Pipecolic acid (FDB000546) - FooDB [foodb.ca]

- 8. L-pipecolic acid hydrochloride - CAS:2133-33-7 - Sunway Pharm Ltd [3wpharm.com]

- 9. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Data Sheet: (2S)-2-Piperidinecarboxylic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a concise technical overview of (2S)-2-Piperidinecarboxylic acid hydrochloride, a derivative of the non-proteinogenic amino acid pipecolic acid. The primary focus is the determination and understanding of its molecular weight, a fundamental parameter in chemical synthesis, quantitative analysis, and formulation development. This guide presents the compound's key identifiers, its molecular formula, and a detailed breakdown of its molecular weight calculation. Methodologies for molecular weight determination are discussed, and a logical diagram illustrates the relationship between the compound's structure and its molar mass.

Compound Identification and Properties

(2S)-2-Piperidinecarboxylic acid hydrochloride, also known as L-Pipecolic acid hydrochloride, is a heterocyclic compound.[1][2] Its stereochemistry is defined by the (S) configuration at the chiral center at the second position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-piperidine-2-carboxylic acid;hydrochloride | PubChem[3] |

| Synonyms | L-Pipecolic acid hydrochloride, (S)-piperidine-2-carboxylic acid hydrochloride | iChemical[1], Conier Chem[4] |

| CAS Number | 2133-33-7 | PubChem[3] |

| Molecular Formula | C₆H₁₂ClNO₂ | iChemical[1], PubChem[3] |

| Molecular Weight | 165.62 g/mol | iChemical[1], Conier Chem[4] |

| Exact Mass | 165.055649 u | Conier Chem[4] |

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for (2S)-2-Piperidinecarboxylic acid hydrochloride is C₆H₁₂ClNO₂.[1][3]

Table 2: Atomic Weight Contribution

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 165.620 |

The calculated molecular weight is 165.62 g/mol .

Experimental Protocols for Molecular Weight Verification

While the molecular weight can be accurately calculated from the molecular formula, it is standard practice to verify it experimentally. The primary technique for this purpose is Mass Spectrometry.

Protocol: Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of (2S)-2-Piperidinecarboxylic acid hydrochloride is prepared in a suitable solvent, typically methanol or a water/acetonitrile mixture. A concentration of approximately 1 mg/mL is standard.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The instrument is calibrated using a known standard.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, the expected ion would be the protonated molecule [M+H]⁺, corresponding to the free base (C₆H₁₁NO₂).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (molecular weight 129.16 g/mol ) at an m/z of approximately 130.16. The presence of the hydrochloride is inferred from the sample identity and is not directly observed in this mode.

Visualizations

Diagram 1: Molecular Weight Calculation Workflow

Caption: Workflow for calculating the molecular weight.

Diagram 2: Experimental Verification Logic

Caption: Logic for mass spectrometry verification.

References

An In-depth Technical Guide to (S)-Piperidine-2-carboxylic acid Hydrochloride: Structure, Stereochemistry, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-piperidine-2-carboxylic acid hydrochloride, a chiral cyclic amino acid derivative, is a significant building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its structure, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its synthesis, purification, and analytical characterization are presented, alongside a summary of its metabolic context. This document is intended to serve as a valuable resource for researchers and scientists engaged in the use of this compound for the development of novel therapeutics.

Structure and Stereochemistry

(S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a saturated heterocyclic compound featuring a piperidine ring with a carboxylic acid substituent at the 2-position.[1] The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring by hydrochloric acid.

The key structural features are:

-

Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.

-

Carboxylic Acid Group: A -COOH group attached to the chiral center at the C2 position.

-

Chiral Center: The C2 carbon atom is a stereocenter, giving rise to two enantiomers, (S) and (R). This guide focuses on the (S)-enantiomer.

-

Hydrochloride Salt: The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion (Cl⁻).

The stereochemistry of the molecule is crucial for its biological activity and its utility as a chiral synthon. The (S)-configuration is specified by the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and formulation.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂ | |

| Molecular Weight | 165.62 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly found for the hydrochloride salt. The free acid melts at approximately 272 °C. | [1] |

| pKa | The pKa of the carboxylic acid group in the free amino acid is approximately 2.28 (at 25°C). The pKa of the protonated amine is expected to be in the range of 10-11. | [2] |

| Solubility | Soluble in water. | [1] |

| Optical Rotation | For the free acid: [α]²⁴_D -27.5° (c=5, H₂O) | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring and the exchangeable protons of the carboxylic acid and the ammonium group. The chemical shifts and coupling patterns provide information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.

Expected Chemical Shifts (based on piperidine derivatives):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~3.0 - 3.5 | ~60 - 65 |

| C3-H | ~1.5 - 2.0 | ~25 - 30 |

| C4-H | ~1.4 - 1.8 | ~20 - 25 |

| C5-H | ~1.5 - 2.0 | ~25 - 30 |

| C6-H | ~2.8 - 3.2 | ~45 - 50 |

| COOH | Variable (broad) | ~170 - 180 |

| NH₂⁺ | Variable (broad) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| N-H stretch (ammonium) | 2400-2800 | Broad |

| C=O stretch (carboxylic acid) | 1700-1730 | Strong |

| C-H stretch (alkane) | 2850-2960 | Medium-Strong |

| N-H bend (ammonium) | 1500-1600 | Medium |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the preparation of the hydrochloride salt from the free amino acid.

Materials:

-

(S)-Piperidine-2-carboxylic acid

-

Hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl)

-

Anhydrous diethyl ether or ethanol

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve a known quantity of (S)-piperidine-2-carboxylic acid in a minimal amount of a suitable solvent like ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a slight molar excess of hydrochloric acid solution (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution.

-

A white precipitate of this compound should form.

-

Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

-

Dry the product under vacuum to obtain pure this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of the carboxylic acid and the protonated amine functionalities.

Materials:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the pH electrode and a stir bar into the sample solution and record the initial pH.

-

Titration with NaOH: Fill a burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

-

Titration with HCl (optional, for the free acid): If starting with the free amino acid, a separate titration with standardized 0.1 M HCl can be performed to determine the pKa of the carboxylate group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (pKa₁) will correspond to the deprotonation of the carboxylic acid, and the second pKa (pKa₂) will correspond to the deprotonation of the piperidinium ion.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium aqueous solubility.

Materials:

-

This compound

-

Deionized water

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, NMR with an internal standard)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of deionized water.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method.

-

Calculate the solubility in mg/mL or mol/L.

Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for assessing the enantiomeric purity.

Materials:

-

This compound

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak AD-H or similar)

-

HPLC system with a UV detector

-

Mobile phase (e.g., a mixture of hexane/isopropanol/diethylamine)

-

Reference standard of the (R)-enantiomer (if available)

Procedure:

-

Develop a suitable mobile phase and chromatographic conditions to achieve baseline separation of the (S) and (R) enantiomers. The use of a small amount of an amine modifier like diethylamine can improve peak shape.

-

Dissolve a known amount of the this compound sample in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

If a reference standard for the (R)-enantiomer is available, perform a co-injection to confirm the peak identity.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Biological Context and Signaling Pathways

(S)-piperidine-2-carboxylic acid (L-pipecolic acid) is a metabolite of the essential amino acid L-lysine in biological systems.[1] Its metabolism is relevant in several physiological and pathological contexts.

Lysine Degradation Pathway

L-pipecolic acid is an intermediate in a major pathway of L-lysine catabolism.

References

A Technical Guide to the Solubility of (S)-piperidine-2-carboxylic acid hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-piperidine-2-carboxylic acid hydrochloride, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction

(S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a cyclic amino acid that serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its hydrochloride salt is often preferred in drug development and synthesis due to its improved stability and handling properties. Understanding the solubility of this compound in different organic solvents is paramount for process optimization, reaction condition selection, purification, and formulation development.

Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions and general principles of amino acid salt solubility provide valuable insights.

The free amino acid, (S)-piperidine-2-carboxylic acid, is known to be soluble in water and dilute acids, slightly soluble in polar organic solvents like absolute ethanol, acetone, and chloroform, and insoluble in nonpolar solvents such as ether[1]. The hydrochloride salt form is expected to exhibit enhanced solubility in polar organic solvents compared to its free amino acid counterpart, a common characteristic of amino acid hydrochlorides[2]. One source indicates a high solubility of the free acid in water, at 314 mg/mL[3]. While this pertains to the free acid, it underscores the compound's polar nature.

Table 1: Qualitative Solubility of (S)-piperidine-2-carboxylic acid and its Hydrochloride Salt

| Solvent Family | Specific Solvent | (S)-piperidine-2-carboxylic acid | This compound (Expected) |

| Protic Polar | Water | Soluble (314 mg/mL for free acid)[1][3] | Highly Soluble |

| Methanol | Slightly Soluble | More Soluble | |

| Ethanol | Slightly Soluble[1] | More Soluble | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Data not available | Likely Soluble |

| Dimethylformamide (DMF) | Data not available | Likely Soluble | |

| Acetone | Slightly Soluble[1] | Slightly to Moderately Soluble | |

| Acetonitrile | Data not available | Likely Slightly Soluble | |

| Nonpolar | Diethyl Ether | Insoluble[1] | Likely Insoluble |

| Toluene | Insoluble | Likely Insoluble | |

| Hexane | Insoluble | Likely Insoluble | |

| Chlorinated | Chloroform | Slightly Soluble[1] | Slightly to Moderately Soluble |

| Dichloromethane | Data not available | Slightly to Moderately Soluble |

Note: The expected solubility for the hydrochloride salt is inferred from general chemical principles and requires experimental verification.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or g/100 mL using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

-

3. Diagram of Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing its dissolution.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of L-Pipecolic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for L-pipecolic acid hydrochloride (CAS No: 2133-33-7), intended for use in research and development settings. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

L-pipecolic acid hydrochloride is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][2][3][4] The Globally Harmonized System (GHS) classification is summarized below.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Toxicological Properties

The toxicological properties of L-pipecolic acid hydrochloride have not been fully investigated.[5] However, the available data indicates it is an irritant upon contact.[1][5]

| Effect | Description |

| Acute Toxicity | No specific LD50 or LC50 data is available.[5] |

| Skin Irritation | Causes skin irritation and is an irritant to mucous membranes.[1] |

| Eye Irritation | Causes serious eye irritation, potentially leading to redness and pain.[1][2] |

| Inhalation | May cause respiratory tract irritation.[1][2][5] |

| Ingestion | May cause gastrointestinal irritation with symptoms like nausea and vomiting.[5] |

| Sensitization | No sensitizing effects are known.[1] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, or NTP.[5] |

Physical and Chemical Information

| Property | Value |

| CAS Number | 2133-33-7[6] |

| Molecular Formula | C₆H₁₁NO₂·HCl[6] |

| Molecular Weight | 165.62 g/mol [6] |

| Appearance | Solid[7] |

| Storage Temperature | Recommended to store in a cool, dry place.[5][8] |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a combination of engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8][9]

-

Eyewash stations and safety showers must be readily accessible in the work area.[3][5]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2][5] |

| Respiratory Protection | If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[5][10] |

Detailed Protocols for Safe Handling and Storage

Handling Protocol:

-

Preparation: Before handling, ensure all required PPE is donned correctly. Confirm that the work area is clean and an eyewash station/safety shower is accessible.

-

Dispensing: Handle the substance in a well-ventilated area or fume hood to avoid dust formation and inhalation.[8][11][12] Minimize dust generation during transfer.[5]

-

Process: Avoid contact with skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the handling area.[2]

-

Post-Handling: Wash hands thoroughly after handling the substance.[2][5][10] Clean all equipment and the work area to prevent cross-contamination. Remove and wash contaminated clothing before reuse.[2][5]

Storage Protocol:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]

-

Keep the substance away from incompatible materials such as strong oxidizing agents.[3]

-

Store apart from foodstuff containers.[6]

Emergency and First Aid Procedures

In case of exposure, follow these first aid measures immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air.[6][11] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[6][8][11] |

| Skin Contact | Immediately remove all contaminated clothing.[1][6] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][6][11] If skin irritation persists, consult a doctor.[2] |

| Eye Contact | Rinse cautiously with water for several minutes (at least 15 minutes).[2][6][11] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1][6][11] |

| Ingestion | Rinse mouth with water.[6][11][12] Do NOT induce vomiting.[6][8][11] Never give anything by mouth to an unconscious person.[6][8][11] Call a doctor or Poison Control Center immediately.[6][11][12] |

Accidental Release Measures (Spill Cleanup Protocol)

-

Evacuate: Evacuate personnel from the spill area to a safe location.[6][11]

-

Ventilate: Ensure adequate ventilation of the area.

-

Protect: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[6][8][11] Avoid breathing dust or vapors.[6][8][11]

-

Contain: Prevent further leakage or spillage if it is safe to do so.[6][8][11] Do not let the chemical enter drains.[6][11]

-

Clean-up: Carefully sweep up or scoop the spilled material into a suitable, closed container for disposal.[3] Use spark-proof tools and avoid creating dust.[6][12]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste material in accordance with federal, state, and local regulations.[5]

Visual Workflow Guides

The following diagrams illustrate key safety and emergency response workflows.

Caption: Risk Assessment and Handling Workflow.

Caption: Emergency Response Protocol for Exposure.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. L-Pipecolic Acid | 3105-95-1 | TCI AMERICA [tcichemicals.com]

- 5. Pipecolic acid | CAS#:4043-87-2 | Chemsrc [chemsrc.com]

- 6. L-Pipecolic acid hydrochloride - Safety Data Sheet [chemicalbook.com]

- 7. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

A Technical Guide to (S)-Piperidine-2-carboxylic acid hydrochloride for Researchers and Drug Development Professionals

(S)-Piperidine-2-carboxylic acid hydrochloride , also known as L-pipecolic acid hydrochloride, is a chiral building block of significant interest in the pharmaceutical industry. Its rigid piperidine scaffold and defined stereochemistry make it a valuable starting material for the synthesis of a wide range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of its commercial availability, key experimental protocols, and its role in relevant biological pathways, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

A variety of chemical suppliers offer this compound, with purities generally suitable for research and development purposes. The following table summarizes the offerings from several key commercial suppliers. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Price (USD/EUR) |

| Sigma-Aldrich | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | 95% | - | Inquire |

| ChemShuttle | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | 95% | 250g, 500g, 1kg, 5kg | $400 (250g), $600 (500g) |

| CymitQuimica | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | 97% | 1g, 5g, 10g, 25g, 100g | €12 (1g) - €158 (100g) |

| Apollo Scientific | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | - | 5g, 25g, 100g, 500g | £19 (5g) - £474 (500g) |

| BLD Pharm | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | - | Inquire | Inquire |

| ChemScene | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | - | Inquire | Inquire |

| Parchem | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | - | Inquire | Inquire |

Experimental Protocols

This compound is a versatile intermediate. Below are detailed methodologies for its application in amide bond formation, a common step in drug synthesis, and a specific example of its use in the synthesis of the local anesthetic Ropivacaine.

General Protocol for Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.[1][2][3][4][5]

Materials:

-

This compound

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine of interest (1.1 eq) and DIPEA (2.2 eq).

-

Add HOBt (1.2 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Synthesis of Ropivacaine Intermediate

(S)-Piperidine-2-carboxylic acid is a key precursor in the synthesis of the local anesthetic Ropivacaine. The following protocol outlines the initial acylation step to form an amide intermediate.[6][7][8]

Materials:

-

(S)-Piperidine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

2,6-Dimethylaniline

-

Anhydrous toluene or another suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

Procedure:

-

A suspension of (S)-piperidine-2-carboxylic acid (1.0 eq) in anhydrous toluene is prepared.

-

Thionyl chloride (1.2 eq) is added dropwise at room temperature.

-

The mixture is heated to reflux for 2-4 hours to form the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution.

-

The excess thionyl chloride and toluene are removed under reduced pressure.

-

The resulting crude acyl chloride is dissolved in fresh anhydrous toluene.

-

In a separate flask, a solution of 2,6-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous toluene is prepared and cooled to 0 °C.

-

The solution of the acyl chloride is added dropwise to the cooled solution of 2,6-dimethylaniline.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over a drying agent, filtered, and concentrated to yield the crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, which can be further purified by recrystallization or chromatography.

Mandatory Visualizations

Mammalian Pipecolic Acid Pathway

(S)-Piperidine-2-carboxylic acid (pipecolic acid) is a metabolite in the degradation pathway of the essential amino acid L-lysine in mammals.[9][10][11][12] This pathway is of clinical relevance due to its association with certain neurometabolic disorders.[9][13] The following diagram illustrates the key steps in the conversion of L-lysine to pipecolic acid.

Caption: Mammalian metabolic pathway of L-lysine to (S)-piperidine-2-carboxylic acid.

Experimental Workflow: Amide Coupling and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of an amide derivative from this compound.

Caption: Workflow for the synthesis and purification of an amide derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.dk [fishersci.dk]

- 3. acgpubs.org [acgpubs.org]

- 4. hepatochem.com [hepatochem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of lysine in alpha-aminoadipic semialdehyde dehydrogenase-deficient fibroblasts: evidence for an alternative pathway of pipecolic acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lysine degradation II (pipecolate pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2133-33-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. researchgate.net [researchgate.net]

Biosynthesis of L-Pipecolic Acid in Plants and Microorganisms: A Technical Guide

Abstract

L-pipecolic acid (L-Pip), a non-proteinogenic cyclic amino acid derived from L-lysine, has emerged as a molecule of significant interest in biological systems. In the plant kingdom, it is a critical signaling molecule that orchestrates systemic acquired resistance (SAR), a broad-spectrum, long-lasting defense response against pathogens. In microorganisms, L-Pip serves as a key precursor for a diverse array of valuable secondary metabolites, including immunosuppressants, antibiotics, and anti-tumor agents. The biosynthetic routes to L-Pip are remarkably varied, differing significantly between plants and various microbial taxa. This technical guide provides an in-depth examination of the core biosynthetic pathways of L-pipecolic acid in both plants and microorganisms. It details the key enzymes, intermediates, and regulatory roles, presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and uses pathway and workflow diagrams for enhanced visualization and comprehension. This document is intended for researchers, scientists, and drug development professionals working in plant science, microbiology, and natural product biosynthesis.

Biosynthesis of L-Pipecolic Acid in Plants

In plants, L-pipecolic acid is a pivotal regulator of inducible immunity.[1] Its synthesis from L-lysine is a conserved two-step pathway that is transcriptionally activated upon pathogen recognition.[2]

The Core Plant Pathway

The primary route for L-Pip biosynthesis in plants, such as Arabidopsis thaliana, involves the removal of the α-amino group of L-lysine, followed by cyclization and reduction.[3][4] The key enzymes in this pathway are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4).[3][5][6]

-

Transamination and Cyclization: The pathway is initiated by the aminotransferase ALD1 , which transfers the α-amino group from L-lysine to an acceptor oxoacid, preferentially pyruvate.[3] This reaction forms ε-amino-α-ketocaproic acid (KAC), which is in chemical equilibrium with its cyclized form, Δ1-piperideine-2-carboxylic acid (P2C).[3][5] Further analysis indicates the final product of the ALD1-catalyzed reaction is the more stable enaminic isomer, 2,3-dehydropipecolic acid (2,3-DP).[3][7]

-

Reduction: The cyclic intermediate is then reduced to L-pipecolic acid by the reductase SARD4 .[3][5][7] While SARD4 is a major contributor, it is not the exclusive enzyme responsible for this reduction step in plants.[7]

Visualization of the Plant Biosynthetic Pathway

The pathway from L-lysine to L-pipecolic acid and its subsequent conversion to the active signaling molecule N-hydroxypipecolic acid (NHP) is a cornerstone of plant immunity.

Quantitative Data on Plant Biosynthesis

The efficiency of the ALD1 enzyme and the accumulation of L-Pip in response to stress are key quantitative parameters in understanding this pathway.

Table 1: In Vitro Aminotransferase Activity of Arabidopsis ALD1 with Various Ketoacid Acceptors. Data reflects the relative efficiency of ALD1 in utilizing different amino group acceptors in the transamination of L-lysine.

| Ketoacid Acceptor | Relative Activity (%) | Reference |

| Pyruvate | 100 | |

| Oxaloacetate | 48 | |

| α-Ketoglutarate | 6.5 | |

| Glyoxylate | 4.5 |

Table 2: L-Pipecolic Acid Accumulation in Plants Under Pathogen Stress. Illustrates the induction of L-Pip synthesis upon pathogen challenge, a hallmark of its role in plant defense.

| Plant Species | Tissue | Condition | L-Pipecolic Acid Level (µg/g FW) | Reference |

| Arabidopsis thaliana | Leaves | Mock Treatment | Baseline (low) | [8] |

| Arabidopsis thaliana | Leaves | Pathogen Infection (P. syringae) | Significant increase | [8] |

| Nicotiana tabacum (Tobacco) | Leaves | Mock Treatment | ~0.1 | [9] |

| Nicotiana tabacum (Tobacco) | Leaves | Pathogen Infection (Pstb) | Up to 12.7 | [9] |

Biosynthesis of L-Pipecolic Acid in Microorganisms

Microorganisms utilize L-pipecolic acid as a building block for a wide range of secondary metabolites.[10][11] Reflecting this functional diversity, microbes have evolved several distinct pathways for its synthesis, primarily originating from L-lysine.[10][12]

Microbial Biosynthetic Pathways

Three major routes have been characterized in microorganisms:

-

Direct Cyclodeamination (LCD Pathway): This is the most direct route, involving a single enzymatic step. A Lysine Cyclodeaminase (LCD) , an NAD⁺-dependent enzyme, catalyzes the direct conversion of L-lysine to L-pipecolic acid with the removal of the α-amino group.[13][14] This pathway is prominent in actinomycete bacteria, such as Streptomyces species that produce rapamycin (enzyme: RapL) and FK506 (enzyme: FkbL).[13][15]

-

The Δ1-piperideine-2-carboxylic acid (P2C) Pathway: This pathway mirrors the one found in plants. It begins with the removal of the α-amino group of L-lysine via a transaminase or oxidase to form an intermediate that cyclizes to P2C.[16] A reductase then converts P2C to L-pipecolic acid.[12] This pathway is part of the D-lysine catabolic pathway in bacteria like Pseudomonas putida.[12]

-

The Saccharopine / Δ1-piperideine-6-carboxylic acid (P6C) Pathway: In contrast to the other two pathways, this route involves the removal of the ε-amino group of L-lysine.[10] L-lysine is first converted to saccharopine .[17] In fungi like Rhizoctonia leguminicola, a saccharopine oxidase then cleaves saccharopine to yield P6C, which is subsequently reduced to L-pipecolic acid.[12][17] This pathway connects L-Pip synthesis to the primary lysine metabolic pathway.[18]

Visualization of Microbial Biosynthetic Pathways

The diverse strategies employed by microorganisms to produce L-pipecolic acid from L-lysine are summarized below.

Quantitative Data on Microbial Biosynthesis

The efficiency of microbial pathways has been characterized through enzyme kinetics and significantly enhanced via metabolic engineering for industrial applications.

Table 3: Kinetic Parameters of Lysine Cyclodeaminase (RapL) from the Rapamycin Gene Cluster. Characterization of the key enzyme in the direct conversion pathway.

| Substrate | Parameter | Value | Reference |

| L-Lysine | Km | 2.3 µM (for NAD⁺) | [13] |

| L-Ornithine | Substrate Acceptance | Accepted, but with significantly reduced catalytic efficiency compared to L-Lysine | [13] |

Table 4: L-Pipecolic Acid Production in Engineered Microorganisms. Highlights the potential for high-titer production of L-Pip using metabolically engineered strains.

| Microorganism | Engineering Strategy | Titer | Reference |

| Escherichia coli | Overexpression of LCD (pipA) and lysine pathway genes; cofactor rebalancing. | 5.33 g/L | [19] |

| Escherichia coli | Dynamic control of substrates; multiple genomic copies of LCD gene (pipA). | 61 ± 3.4 g/L | [20] |

| Corynebacterium glutamicum | Overexpression of L-lysine 6-dehydrogenase (LysDH) and a reductase (ProC) (P6C pathway). | 1.81 g/L | [21] |

Experimental Protocols

Accurate quantification and characterization of the enzymes and pathways are essential for research and development. This section provides methodologies for key experiments.

Quantification of L-Pipecolic Acid by GC-MS

This protocol describes a common and robust method for L-Pip quantification from biological tissues using propyl chloroformate derivatization.[8][22]

Methodology:

-

Sample Preparation & Extraction:

-

Derivatization:

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

Perform a one-step derivatization by adding a solution of propyl chloroformate in a basic aqueous/propanol medium (e.g., containing NaOH or pyridine).[8][22] This reaction acylates both the amino and carboxyl groups, increasing volatility.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[9]

-

Use a temperature gradient program to separate the analytes.

-

Detect and quantify the derivatized L-pipecolic acid and internal standard using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[8][9]

-

Heterologous Expression and Purification of Lysine Cyclodeaminase (RapL)

This protocol is adapted from the characterization of RapL, the LCD from the rapamycin biosynthetic cluster.[13]

Methodology:

-

Plasmid Construction: Amplify the rapL gene from the source organism (e.g., Streptomyces hygroscopicus) and clone it into an expression vector (e.g., pET28a for an N-terminal His-tag) suitable for E. coli.

-

Transformation and Culture: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture in LB media with appropriate antibiotic selection (e.g., kanamycin) at 25 °C to an OD₆₀₀ of 0.4-0.6.[13]

-

Induction: Induce protein expression with a suitable concentration of IPTG (e.g., 60 µM) and continue incubation at a lower temperature (e.g., 25 °C) for an extended period (e.g., 16 hours) to improve soluble protein yield.[13]

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 400 mM NaCl, 25 mM Tris pH 8.0, 10% glycerol) and lyse the cells using a French press or sonication.[13]

-

Purification:

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with lysis buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged RapL protein with a high concentration of imidazole.

-

Perform buffer exchange and further purification if necessary using size-exclusion chromatography.

-

In Vitro Enzyme Activity Assay (ALD1 Aminotransferase)

This protocol is based on methods used to characterize the plant ALD1 enzyme.[3]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified ALD1 enzyme.

-

L-lysine as the amino donor substrate.

-

An acceptor oxoacid (e.g., pyruvate).

-

Pyridoxal-5′-phosphate (PLP) as a cofactor.

-

A suitable buffer (e.g., HEPES, pH 8.0).

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme to the mixture.

-

Incubate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30 minutes).[3]

-

-

Reaction Termination: Stop the reaction by adding 0.1 M HCl or by another method that denatures the enzyme.

-

Product Analysis:

-

The formation of the product amino acid (e.g., alanine when pyruvate is the acceptor) can be quantified.

-

Analysis is typically performed by GC-MS or LC-MS after appropriate derivatization (e.g., with propyl chloroformate) of the reaction mixture.[3] The amount of product formed is used to calculate the enzyme's activity.

-

Conclusion and Future Perspectives

The biosynthesis of L-pipecolic acid showcases a fascinating divergence of metabolic strategies between plants and microorganisms, reflecting its distinct biological roles. In plants, the conserved ALD1/SARD4 pathway is intrinsically linked to defense signaling, offering potential targets for engineering crops with enhanced pathogen resistance. In microorganisms, the multiplicity of pathways—direct cyclodeamination, the P2C route, and the P6C route—provides a rich toolkit for synthetic biology. Understanding these pathways is crucial for the rational design of engineered microbial strains for the high-titer production of L-pipecolic acid, a valuable chiral intermediate for the pharmaceutical industry. Future research will likely focus on elucidating the finer regulatory details of these pathways, discovering novel enzymatic activities, and leveraging this knowledge to create new-to-nature bioactive compounds through mutasynthesis and combinatorial biosynthesis.

References

- 1. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Enhancement of l-Pipecolic Acid Production by Dynamic Control of Substrates and Multiple Copies of the pipA Gene in the Escherichia coli Genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]

- 22. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Pipecolic Acid: From Discovery to its Diverse Roles in Nature

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pipecolic acid, a non-proteinogenic amino acid derived from the essential amino acid L-lysine, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a natural product in plants, its presence has since been confirmed in a wide array of organisms, from microorganisms to mammals, including humans. This technical guide provides a comprehensive overview of the discovery and natural occurrence of L-pipecolic acid, delving into its biosynthetic pathways, physiological concentrations, and the analytical methodologies crucial for its study. With an emphasis on quantitative data and detailed experimental protocols, this document serves as a valuable resource for researchers exploring its roles in plant immunity, as a biomarker for metabolic disorders, and its potential in drug development.

Discovery and Ubiquitous Natural Occurrence

First identified as a natural product in plants in the mid-20th century, L-pipecolic acid is a cyclic imino acid.[1][2][3] It is a derivative of piperidine and is structurally related to proline.[4] While not encoded by the genetic code for protein synthesis, this chiral molecule, with the S-stereoisomer being the more common form, is found across the kingdoms of life, including in microorganisms, plants, and animals.[4][5][6] Its biosynthesis originates from L-lysine.[4][7][8] L-pipecolic acid has also been identified in the Murchison meteorite, suggesting its potential extraterrestrial origins.[4]

In mammals, L-pipecolic acid is a normal metabolite found in blood and is involved in the degradation of lysine.[9] Elevated levels of L-pipecolic acid in humans are associated with certain genetic peroxisomal disorders, such as Zellweger syndrome, and chronic liver diseases, highlighting its importance as a clinical biomarker.[9][10][11] In the context of the central nervous system, it is considered a metabolite of lysine that may play a role in neurotransmission.[12][13][14]

In the plant kingdom, L-pipecolic acid has been documented in a wide range of species, including rice, potato, tobacco, and soybean.[2] It plays a crucial role as a regulator of systemic acquired resistance (SAR), a plant's defense mechanism against a broad spectrum of pathogens.[2][3][15][16]

Quantitative Occurrence of L-Pipecolic Acid

The concentration of L-pipecolic acid varies significantly depending on the organism, tissue, and physiological or pathological state. The following tables summarize quantitative data from various studies.

Table 1: L-Pipecolic Acid Concentrations in Human Plasma

| Cohort | L-Pipecolic Acid (μmol/L) | D-Pipecolic Acid (μmol/L) | Reference |

| Normal Subjects (n=15) | 1.58 ± 0.13 | 1.05 ± 0.24 | [10] |

| Liver Cirrhosis without Hepatic Encephalopathy (n=15) | 2.38 ± 0.58 | 1.58 ± 0.50 | [10] |

| Chronic Hepatic Encephalopathy (n=27) | 2.43 ± 0.52 | 1.62 ± 0.23 | [10] |

| Chronic Hepatic Encephalopathy (pre-kanamycin treatment, n=7) | 2.23 ± 0.11 | 0.61 ± 0.15 | [10] |

Table 2: Total Pipecolic Acid Concentrations in Chronic Liver Disease

| Cohort | Total Pipecolic Acid (nmol/mL) | Reference |

| Normal Subjects | Not specified individually, but significantly lower than patient groups | [10] |

Table 3: Brain Uptake of L-Pipecolic Acid in Rats

| Brain Region | Brain Uptake Index (BUI) |

| Cerebral Cortex | 18.1 |

| Brain Stem | 10.5 |

| Cerebellum | 12.6 |

The Brain Uptake Index (BUI) was determined using a single intracarotid injection of 0.036 mM L-[1-14C]pipecolic acid.[17]

Biosynthesis of L-Pipecolic Acid

L-pipecolic acid is synthesized from L-lysine through different enzymatic pathways in various organisms. The three main described pathways are the Δ¹-piperideine-6-carboxylate (P6C) pathway, the Δ¹-piperideine-2-carboxylate (P2C) pathway, and the cyclodeaminase route.[6]

Biosynthesis in Microorganisms

In bacteria such as Streptomyces hygroscopicus, the producer of the immunosuppressant rapamycin, L-pipecolic acid is synthesized via a lysine cyclodeaminase.[18] The enzyme RapL, a lysine cyclodeaminase, catalyzes the direct conversion of L-lysine to L-pipecolic acid.[7][18] This reaction is dependent on NAD⁺.[18]

Caption: Microbial biosynthesis of L-pipecolic acid from L-lysine via lysine cyclodeaminase (RapL).

Biosynthesis in Plants

In plants, the biosynthesis of L-pipecolic acid is a key step in the systemic acquired resistance (SAR) pathway. The process involves two main enzymatic steps. First, the AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase, converts L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C).[1][16] Subsequently, P2C is reduced to L-pipecolic acid by SAR-DEFICIENT 4 (SARD4), which has ornithine cyclodeaminase activity.[1][16]

Caption: Biosynthesis of L-pipecolic acid in plants, a two-step process involving ALD1 and SARD4 enzymes.

Experimental Protocols for L-Pipecolic Acid Quantification

Accurate quantification of L-pipecolic acid is crucial for understanding its physiological roles and its utility as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.[19]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically requires derivatization to increase the volatility of pipecolic acid.[19]

A. Sample Preparation and Extraction:

-

Homogenize biological tissue (e.g., 100 mg of plant leaves or animal tissue) in a suitable solvent such as 80% methanol.[19] For plasma samples, deproteinize by adding a solvent like acetonitrile.[19]

-

Add an internal standard, such as norvaline, to the sample.[20]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[19]

B. Derivatization (Propyl Chloroformate Method):

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.[19]

-

Add propyl chloroformate as the derivatizing agent in a one-step reaction.[20]

C. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).[19]

-

Employ a temperature gradient to separate the analytes.

-

Detect and quantify the eluent using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[19][20]

Caption: General workflow for the quantification of L-pipecolic acid using GC-MS.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often with minimal sample preparation.[19] A key advantage is the ability to perform chiral separation to distinguish between L- and D-enantiomers.[21]

A. Sample Preparation:

-

To 50 µL of plasma, add an internal standard such as phenylalanine-d5.[21]

-

Deproteinize the sample, followed by evaporation of the solvent.[21]

-

Reconstitute the sample in a suitable solvent for injection.

B. Chiral LC Separation:

-

Utilize a chiral column, such as a macrocyclic glycopeptide teicoplanin column, for the enantioseparation of D- and L-pipecolic acid.[21]

-

The mobile phase conditions are optimized for baseline separation of the enantiomers.

C. MS/MS Detection:

-

Interface the LC system directly with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[21]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[19] This involves selecting the precursor ion for pipecolic acid, fragmenting it, and detecting a specific product ion.[19]

-

Monitor specific transitions, for instance, m/z 130 -> m/z 84 for pipecolic acid.[21]

Caption: Workflow for the chiral quantification of L-pipecolic acid using LC-MS/MS.

Conclusion